REACTION_CXSMILES
|
Cl.[OH:2][C:3]1[C:4]([CH2:9][OH:10])=[N:5][CH:6]=[CH:7][CH:8]=1.C(=O)([O-])[O-].[K+].[K+].[CH:17]1(Br)[CH2:20][CH2:19][CH2:18]1.Cl>CN(C)C=O.O>[CH:17]1([O:2][C:3]2[C:4]([CH2:9][OH:10])=[N:5][CH:6]=[CH:7][CH:8]=2)[CH2:20][CH2:19][CH2:18]1 |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
Cl.OC=1C(=NC=CC1)CO
|
Name
|
|
Quantity
|
8.09 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The solution was washed with dichloromethane (3×100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×100 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic layers from the extraction
|
Type
|
WASH
|
Details
|
washed with water (1×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in uacuo
|
Type
|
CUSTOM
|
Details
|
to give a dark brown solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)OC=1C(=NC=CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 27.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |